

Personal protective equipment for handling (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-(3-Bromopropoxy)phenyl)boronic acid
Cat. No.:	B1371572

[Get Quote](#)

As a Senior Application Scientist, this guide provides essential safety protocols for handling **(4-(3-Bromopropoxy)phenyl)boronic acid**. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely, ensuring both personal protection and experimental integrity. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to build a comprehensive and trustworthy operational plan.

Hazard Assessment: Understanding the Compound

(4-(3-Bromopropoxy)phenyl)boronic acid (CAS No. 957034-33-2) is a bifunctional molecule increasingly used in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).^[1] While boronic acids are valued as versatile synthetic intermediates, their handling requires a thorough understanding of their potential hazards.^{[2][3]} The hazard profile of this specific compound dictates the necessary protective measures.

Based on available safety information, **(4-(3-Bromopropoxy)phenyl)boronic acid** is classified with the following hazards:

- H302: Harmful if swallowed.^[4]
- H315: Causes skin irritation.^[4]

- H317: May cause an allergic skin reaction.[4][5]
- H319: Causes serious eye irritation.[4][5]
- H332: Harmful if inhaled.[4]

The molecule combines the characteristics of an arylboronic acid with an alkyl halide (bromopropane chain). This dual nature requires consideration of hazards from both functional groups. While many boronic acids are considered relatively stable, some can be mutagenic, and their reactivity as mild Lewis acids should be respected.[6][7] The alkyl bromide component introduces risks associated with halogenated hydrocarbons.

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is critical to implement engineering and administrative controls, which are the primary lines of defense against chemical exposure.[8] As mandated by the Occupational Safety and Health Administration (OSHA), PPE is intended to protect individuals when these primary controls are not sufficient to eliminate the hazard.[9][10]

- Engineering Control: All handling of **(4-(3-Bromopropoxy)phenyl)boronic acid** powder, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[9] This is the most critical step to mitigate inhalation hazards.
- Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).[10][11]

Core PPE Ensemble: A Multi-Barrier System

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical hazard. The following ensemble is mandatory for all work with **(4-(3-Bromopropoxy)phenyl)boronic acid**.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.

- Minimum Requirement: ANSI Z87-rated chemical splash goggles are required at all times.[\[8\]](#) Standard safety glasses with side shields do not provide an adequate seal against powders and splashes and are therefore insufficient.[\[12\]](#)
- Splash Hazard Operations: When handling solutions of the compound in volumes greater than 50 mL or during any operation with a heightened risk of splashing (e.g., quenching a reaction, pressure changes), a full-face shield must be worn in addition to chemical splash goggles.[\[8\]](#)[\[13\]](#)

Hand Protection

Preventing skin contact is crucial due to the compound's classification as a skin irritant (H315) and potential sensitizer (H317).[\[4\]](#)[\[5\]](#) Glove selection must account for the dual chemical nature of the molecule.

- For Incidental Contact (Handling Solids, Routine Operations): Nitrile gloves are the standard choice for general laboratory work.[\[11\]](#) A minimum thickness of 4-5 mil is recommended. It is critical to inspect gloves for any signs of degradation or puncture before each use. Disposable gloves should be changed immediately upon known contact with the chemical and removed before leaving the laboratory area.
- For Extended Contact or Immersion (Spill Cleanup): For situations involving significant potential for exposure, such as cleaning a spill, more robust hand protection is necessary. Double-gloving with two pairs of nitrile gloves or using a heavier-duty glove is recommended. [\[8\]](#) While specific breakthrough data for this compound is not available, selecting gloves rated for both acids and halogenated solvents provides a strong basis for protection.

The following table provides guidance on glove selection. Always consult the glove manufacturer's specific chemical resistance data.[\[14\]](#)

Glove Material	Suitability for Incidental Contact	Suitability for Extended/Immersive Contact	Rationale
Nitrile	Very Good	Fair to Good	Excellent for protection against splashes of a wide range of chemicals, including acids and bases. [14] Change immediately upon contamination.
Neoprene	Good	Very Good	Offers good resistance to acids, caustics, and some organic solvents. A suitable alternative for those with nitrile allergies. [14]
Butyl Rubber	Good	Excellent	Provides superior resistance to a wide variety of corrosive acids and ketones but may have limitations with aromatic and halogenated hydrocarbons. [14]

Body Protection

A flame-resistant (FR) lab coat is recommended, worn fully buttoned with sleeves rolled down. This protects the skin on the arms and torso from accidental spills.[\[11\]](#) For handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[\[12\]](#) Long pants and closed-toe shoes are mandatory for all laboratory work.[\[8\]](#)

Respiratory Protection

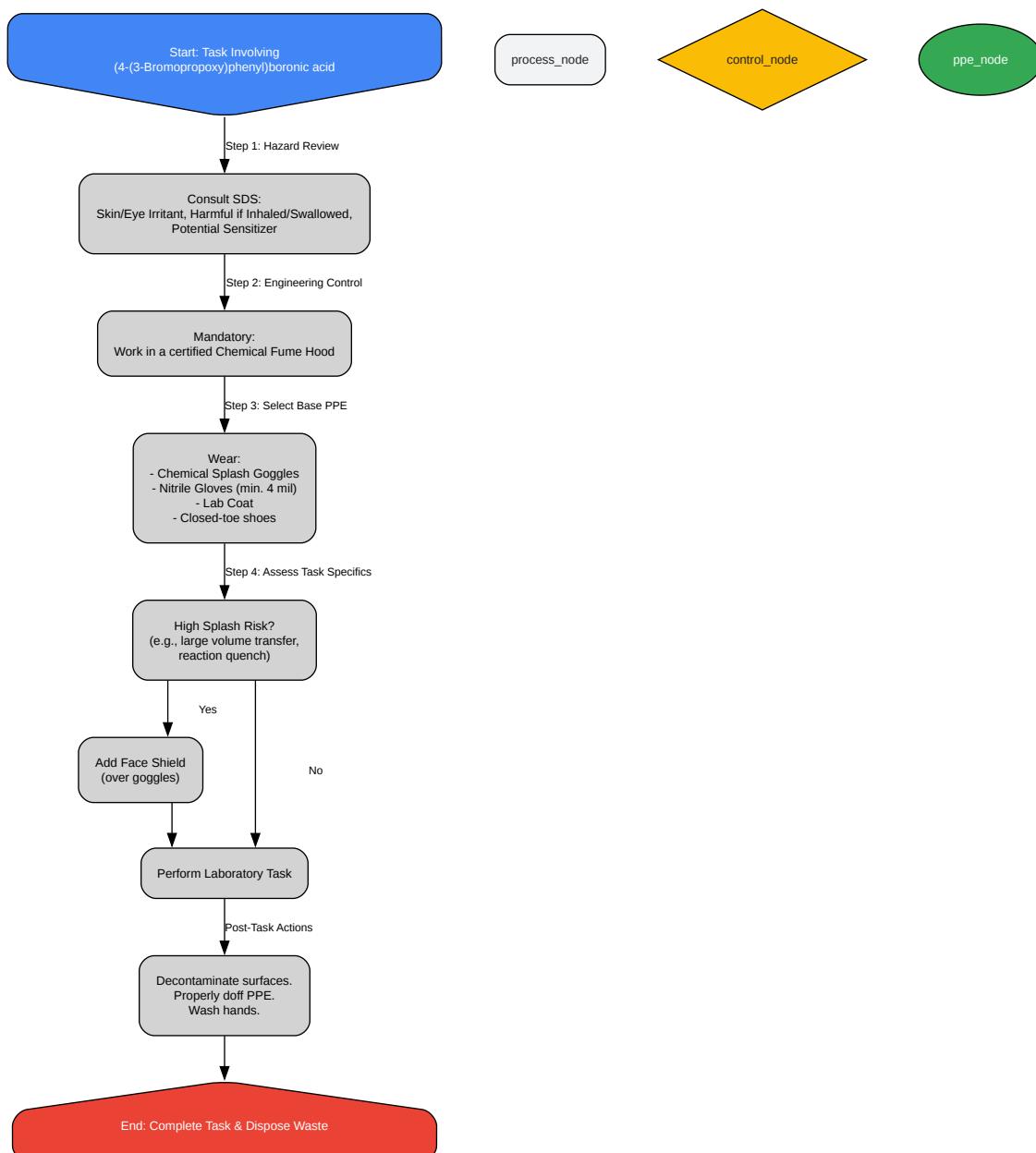
When all work with the solid compound is conducted within a certified chemical fume hood, respiratory protection is typically not required.[9] However, in the event of a large spill outside of containment or a failure of the fume hood, respiratory protection is essential.

- Emergency Use: Personnel involved in cleaning a significant spill of the powder should wear, at a minimum, a NIOSH-approved N95 respirator to protect against airborne particulates.[13] If organic vapors are also a concern, a half-mask or full-face respirator with organic vapor/acid gas cartridges would be necessary.[15] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training, as required by OSHA (29 CFR 1910.134).

Operational and Disposal Plans

Integrating PPE use into standard operating procedures is key to maintaining a safe work environment.

Step-by-Step Handling Protocol


- Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate working height. Lay down a disposable, absorbent bench liner.
- PPE Donning: Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
- Handling: Conduct all manipulations of the solid compound well within the fume hood.
- Decontamination: After handling, wipe down the work surface. Dispose of any contaminated wipes or liners in a designated hazardous waste container.
- PPE Doffing: Remove PPE in the correct order to avoid cross-contamination:
 - First, remove gloves, turning them inside-out.
 - Second, remove the lab coat.
 - Finally, remove eye protection just before exiting the lab.
- Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.

Waste Disposal

- Solid Waste: All solid waste contaminated with **(4-(3-Bromopropoxy)phenyl)boronic acid**, including contaminated gloves, wipes, and weighing paper, must be collected in a clearly labeled, sealed hazardous waste container.
- Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.
- Disposal Procedures: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when working with this compound.

[Click to download full resolution via product page](#)

Caption: PPE Selection and Safe Handling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Boronic Acids & Derivatives [sigmaaldrich.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. (4-(3-Bromopropoxy)phenyl)boronic acid – porphyrin-systems [porphyrin-systems.com]
- 6. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. labequipmentdirect.com [labequipmentdirect.com]
- 10. osha.gov [osha.gov]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Personal protective equipment for handling (4-(3-Bromopropoxy)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1371572#personal-protective-equipment-for-handling-4-3-bromopropoxy-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com